molecular formula C8H4F3N3O2 B12964490 2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid

2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No.: B12964490
M. Wt: 231.13 g/mol
InChI Key: WUDMWMQXUQQSBG-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid is a high-value chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a fused imidazopyridine core, a privileged scaffold in drug discovery, decorated with a carboxylic acid handle and a metabolically stable trifluoromethyl group. The imidazole ring is a fundamental heterocycle in medicinal chemistry, recognized for its wide spectrum of biological activities. It forms the core structure of numerous commercially available drugs, including the antiulcer agent omeprazole and the antimicrobial metronidazole . The presence of this ring suggests potential for developing compounds with antibacterial, antitumor, anti-inflammatory, and antiviral properties . Incorporating a trifluoromethyl group is a well-established strategy in agrochemical and pharmaceutical design. This group can significantly influence a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and bioavailability . Trifluoromethylpyridine derivatives, in particular, are key ingredients in several approved pharmaceuticals and pesticides, underscoring the value this functional group brings to a research compound . The carboxylic acid moiety provides a versatile site for further synthetic modification, allowing researchers to create amide linkages or ester derivatives, facilitating the exploration of structure-activity relationships and the development of novel bioactive molecules. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is strictly not for human consumption.

Properties

Molecular Formula

C8H4F3N3O2

Molecular Weight

231.13 g/mol

IUPAC Name

2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)7-13-3-1-4(6(15)16)12-2-5(3)14-7/h1-2H,(H,13,14)(H,15,16)

InChI Key

WUDMWMQXUQQSBG-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1C(=O)O)NC(=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a pharmacological agent due to its structural features that facilitate interactions with biological targets.

Anticancer Activity

Research has indicated that imidazo[4,5-c]pyridine derivatives can inhibit cancer cell proliferation. For instance, studies have shown that modifications to the imidazo[4,5-c]pyridine scaffold enhance its activity against various cancer cell lines by targeting specific enzymes involved in tumor growth .

Antimicrobial Properties

The compound has demonstrated activity against a range of bacterial strains. Its trifluoromethyl group is believed to enhance lipophilicity, aiding in membrane penetration and increasing antimicrobial efficacy .

Neurological Applications

Recent studies have explored the use of this compound in developing treatments for neurodegenerative diseases such as Alzheimer's. Its ability to cross the blood-brain barrier makes it a candidate for further investigation in neuropharmacology .

Agrochemicals

In agricultural research, 2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid has been investigated for its potential as a pesticide or herbicide. Its unique chemical structure may provide novel mechanisms of action against pests and weeds, thus contributing to sustainable agriculture practices .

Material Science

This compound is also being explored for use in material science, particularly in the development of new polymers and coatings. The incorporation of trifluoromethyl groups can impart desirable properties such as increased chemical resistance and thermal stability .

Case Studies

Study Application Findings
1Anticancer ActivityShowed significant inhibition of cell proliferation in breast cancer cell lines.
2Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria; potential for developing new antibiotics.
3Neurological ApplicationsExhibited neuroprotective effects in animal models of Alzheimer's disease.
4Agrochemical ResearchDemonstrated effective pest control with minimal environmental impact compared to traditional pesticides.
5Material Science DevelopmentEnhanced mechanical properties in polymer blends containing the compound.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .

Comparison with Similar Compounds

Key Observations:

  • Ring Saturation : Tetrahydro derivatives (e.g., spinacin) exhibit improved aqueous solubility due to reduced planarity but may lose π-π stacking efficacy .
  • Substituent Effects: The trifluoromethyl group increases logP by ~1.5 units compared to non-fluorinated analogs (e.g., spinacin), enhancing membrane permeability .
  • Functional Groups : Carboxylic acid derivatives show pH-dependent solubility, whereas esterified forms () are more lipophilic, suitable for blood-brain barrier penetration .

Rexinoid Activity ():

  • CATF-PMN ([4,5-b]-fused core) demonstrated 100-fold lower teratogenicity in zebrafish embryos compared to earlier rexinoids, attributed to reduced lipophilicity (logP 4.4 vs. >5.0 in predecessors) .
  • The target compound’s [4,5-c]-fused core may alter receptor binding kinetics due to differences in aromatic stacking orientation.

Immunomodulatory Effects ():

  • Spinacin (tetrahydro derivative) activated immune responses in vitro, likely due to hydrogen bonding via the -COOH group. The saturated ring may reduce off-target interactions .

Pharmacokinetic Profiles:

  • Diphenylacetyl derivatives (e.g., , MW 508.6, logP 4.4) exhibit prolonged half-lives due to bulky substituents but face challenges in solubility .

Salt Forms and Stability

  • Dihydrochloride salts () improve solubility and crystallinity, critical for formulation .
  • Trifluoroacetate salts () are common in purification but may introduce toxicity concerns .

Biological Activity

2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic compound notable for its potential therapeutic applications. The trifluoromethyl group enhances its lipophilicity and biological interactions, making it a candidate for various pharmacological activities, including antihypertensive effects and antimicrobial properties. This article will explore the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C8H4F3N3O2
  • Molecular Weight : 231.13 g/mol
  • Structural Features : The presence of the trifluoromethyl group at the 2-position of the imidazo[4,5-c]pyridine ring significantly affects its biological properties.

Antihypertensive Activity

Recent studies have indicated that 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid exhibits promising antihypertensive properties. The compound interacts with various receptors and enzymes involved in cardiovascular regulation. It has been shown to lower blood pressure in animal models by inhibiting certain angiotensin-converting enzymes (ACE) and modulating nitric oxide pathways, which are crucial for vascular health .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against a range of pathogens. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Case Studies

  • Antihypertensive Effects in Rodent Models :
    • In a controlled study involving hypertensive rats, administration of 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid resulted in a statistically significant reduction in systolic blood pressure over a 28-day period.
    • The study reported a decrease in ACE activity by approximately 30%, correlating with observed reductions in blood pressure .
  • Antimicrobial Efficacy :
    • A series of experiments tested the compound's efficacy against bacterial strains. Results indicated an MIC (Minimum Inhibitory Concentration) of 25 µg/mL against E. coli and 15 µg/mL against S. aureus.
    • The compound was also assessed for its ability to inhibit biofilm formation, showing a reduction of up to 70% in biofilm biomass at sub-MIC concentrations .

Synthesis

The synthesis of 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid can be achieved through several methods:

  • Method A : Reaction of 2-amino-3H-imidazo[4,5-c]pyridine with trifluoroacetic anhydride followed by carboxylation using carbon dioxide under high pressure.
  • Method B : Utilizing microwave-assisted synthesis to enhance yield and reduce reaction time.

Comparison with Related Compounds

The biological activity of 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid can be contrasted with other similar compounds:

Compound NameStructureUnique FeaturesBiological Activity
2-(Trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acidStructureDifferent position of trifluoromethyl groupModerate antibacterial activity
4-(Fluorophenyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acidStructureLacks trifluoromethyl; different pharmacological profileLower antihypertensive effects

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